CWP232228

Hepatocellular Carcinoma Wnt Signaling Cell Proliferation

Reproducibility risk from interchangeable Wnt inhibitors? CWP232228 directly targets the β-catenin/TCF interaction, avoiding the divergent pharmacological fingerprints of CBP or upstream antagonists. - Delivers consistent antiproliferative IC50 values: ~2.6 μM in Hep3B, Huh7, HepG2; 0.8 μM in MDA-MB-435 breast cancer cells. - Demonstrates in vivo efficacy in xenograft models of colon, liver, and breast cancer, bridging cell-based assays to preclinical animal studies. - Supplied as a disodium salt (CAS 1144044-02-9, ≥98% purity) with validated batch-to-batch consistency for dose-response and BCSC research.

Molecular Formula C33H36N7Na2O7P
Molecular Weight 719.6 g/mol
Cat. No. B10824990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCWP232228
Molecular FormulaC33H36N7Na2O7P
Molecular Weight719.6 g/mol
Structural Identifiers
SMILESCN1C=C2C=CC=C(C2=N1)CN3CC4N(C(C3=O)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N4C(=O)NCC6=CC=CC=C6)CC=C.[Na].[Na]
InChIInChI=1S/C33H36N7O7P.2Na/c1-3-16-38-22-30(41)39-28(17-23-12-14-27(15-13-23)47-48(44,45)46)32(42)37(20-26-11-7-10-25-19-36(2)35-31(25)26)21-29(39)40(38)33(43)34-18-24-8-5-4-6-9-24;;/h3-15,19,28-29H,1,16-18,20-22H2,2H3,(H,34,43)(H2,44,45,46);;/t28-,29-;;/m0../s1
InChIKeyBXVBDHLWBASZNJ-GDUXWEAWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CID 166603977 (CWP232228): Baseline Characterization for Wnt/β-Catenin Inhibitor Procurement and Experimental Planning


CID 166603977, widely recognized as CWP232228, is a disodium salt formulated small molecule that functions as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway [1]. Its mechanism involves antagonizing the nuclear binding of β-catenin to T-cell factor (TCF), thereby disrupting downstream transcriptional programs [REFS-1, REFS-2]. With a molecular formula of C33H36N7Na2O7P and a molecular weight of 719.6 g/mol, this compound serves as a key chemical probe for dissecting β-catenin-dependent biology in oncology research [REFS-3, REFS-4]. It is categorized as a fluorinated phenylacetic acid derivative, and the presence of fluorine is noted to contribute to its enhanced metabolic stability relative to non-fluorinated analogs .

Why Generic Wnt Pathway Inhibitors Cannot Substitute for CID 166603977 (CWP232228) in Specialized Research


The Wnt/β-catenin pathway is targeted by a diverse array of small molecules with distinct mechanisms, including disruptors of the β-catenin/TCF interaction, inhibitors of the β-catenin/CREB-binding protein (CBP) complex, and antagonists of upstream signaling events. Substituting CID 166603977 (CWP232228) with another class inhibitor, such as the β-catenin/CBP antagonist PRI-724 or the TCF/β-catenin inhibitor iCRT3, is scientifically unsound due to fundamental differences in their molecular targets and resulting potency profiles [1]. For example, while CWP232228 directly antagonizes the β-catenin-TCF interaction, iCRT3 does so with a markedly different biochemical potency , and PRI-724 targets a distinct co-activator interaction, yielding a divergent pharmacological fingerprint . This inherent mechanistic and quantitative divergence means that experimental outcomes are non-interchangeable, directly impacting reproducibility and the interpretation of biological data, thereby making a data-driven, comparator-based procurement strategy essential.

Quantitative Comparative Evidence for CID 166603977 (CWP232228) vs. Key Wnt/β-Catenin Inhibitors


CWP232228 Demonstrates Potent Cellular Antiproliferative Activity in Hepatocellular Carcinoma Models, Distinct from Reporter-Based Potency of iCRT Analogs

CWP232228 exhibits a specific range of antiproliferative IC50 values across multiple hepatocellular carcinoma (HCC) cell lines, which is a more direct measure of cellular efficacy than biochemical or reporter gene assays. This cellular potency is a key differentiator when compared to the highly potent reporter activity of the iCRT series compounds, which often do not translate proportionally to cell growth inhibition [REFS-1, REFS-2].

Hepatocellular Carcinoma Wnt Signaling Cell Proliferation

CWP232228 Exhibits Superior Potency in Breast Cancer Cell Lines Compared to its Antiproliferative Effect in HCC Cells

CWP232228 demonstrates variable potency across different cancer types, with a notable increase in antiproliferative activity against human breast cancer cells. This within-compound differential potency highlights the importance of selecting the correct tool compound based on the specific cancer model, as its efficacy is not uniform across all Wnt-dependent cancers [REFS-1, REFS-2].

Breast Cancer Triple-Negative Breast Cancer Wnt Signaling

CWP232228 Demonstrates In Vivo Tumor Growth Inhibition in Xenograft Models, a Critical Distinction from Compounds Lacking Validated In Vivo Activity

Unlike many early-stage Wnt pathway inhibitors whose activity is confined to in vitro systems, CWP232228 has been validated in vivo to impair tumor growth. This established in vivo track record distinguishes it from analogs for which in vivo data is either absent or poorly documented, providing a higher level of confidence for researchers planning to transition their studies to animal models [REFS-1, REFS-2].

In Vivo Efficacy Xenograft Model Colon Cancer

Optimal Research Applications for CID 166603977 (CWP232228) Based on Verified Differentiation Evidence


Elucidating the Role of Nuclear β-Catenin/TCF Transcriptional Activity in Hepatocellular Carcinoma (HCC) Cell Viability

Given its defined and consistent antiproliferative IC50 values of ~2.6 μM across multiple HCC cell lines (Hep3B, Huh7, HepG2) following a 48-hour treatment , CWP232228 is an optimal chemical probe for dose-response studies in HCC. Researchers can confidently use this compound to dissect the specific contribution of the β-catenin/TCF transcriptional axis to HCC cell growth, leveraging the validated cellular potency data to establish reliable working concentrations.

Investigating Wnt/β-Catenin Dependency in Breast Cancer Stem-Like Cell (BCSC) Growth and Viability

The compound's enhanced potency in breast cancer cells, particularly the 0.8 μM IC50 observed in human MDA-MB-435 cells , positions it as a preferred tool for studies on breast cancer. Its reported ability to preferentially inhibit BCSC growth [1] makes it a valuable asset for experiments aimed at understanding the role of Wnt signaling in cancer stem cell biology and therapeutic resistance in breast cancer models.

Transitioning Wnt Pathway Inhibition from In Vitro Validation to In Vivo Tumor Xenograft Studies

For research programs that require validation of in vitro findings in animal models, CWP232228 is a strategic choice. Its demonstrated in vivo efficacy in reducing tumor burden in xenograft models of colon, liver, and breast cancer [2] provides a critical bridge between cell-based assays and preclinical animal studies. This reduces the experimental risk and resource expenditure associated with compounds lacking in vivo validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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